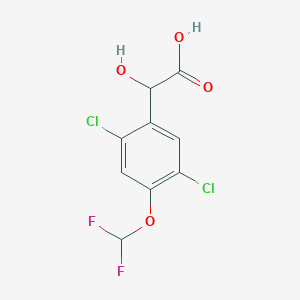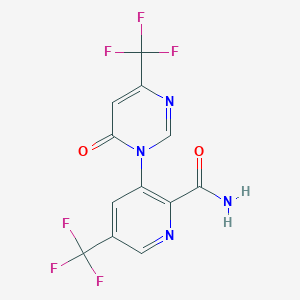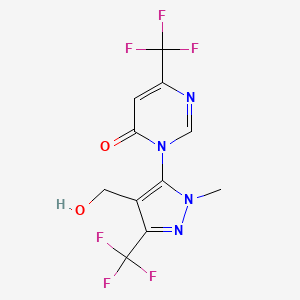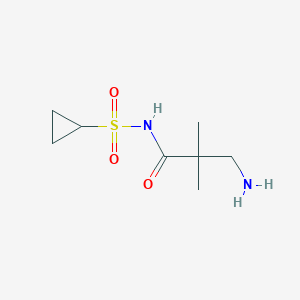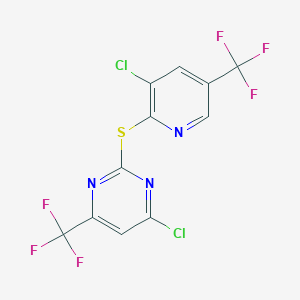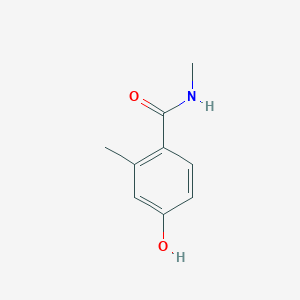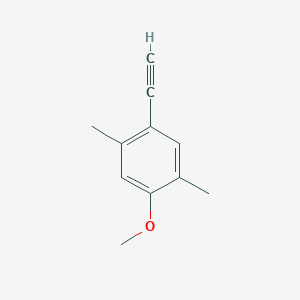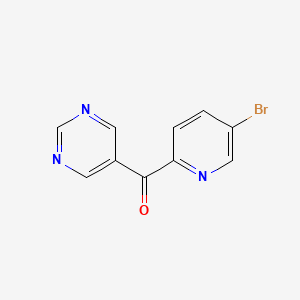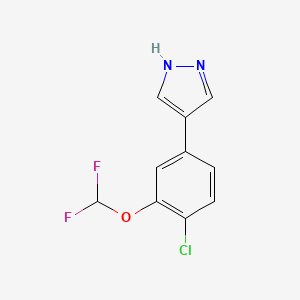
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole
説明
The compound “4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole” is a chemical compound that has gained significant attention in scientific research in recent years1. However, there seems to be limited information available specifically on this compound. There are related compounds such as “4-Chloro-3-(difluoromethoxy)phenylboronic acid” and “(4-chloro-3-(difluoromethoxy)phenyl)methanol” which have been studied23.
Synthesis Analysis
The synthesis of this compound or its related compounds is not explicitly mentioned in the search results. However, it’s likely that the synthesis involves specific reactions that introduce the chloro, difluoromethoxy, and phenyl groups onto the pyrazole ring.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, the related compound “(4-chloro-3-(difluoromethoxy)phenyl)methanol” has a molecular formula of C8H7ClF2O24. The structure would likely be similar, with the methanol group replaced by a pyrazole ring.Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole” are not detailed in the search results. Further research in scientific literature would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, the related compound “(4-chloro-3-(difluoromethoxy)phenyl)methanol” has a molecular weight of 208.59 g/mol4.科学的研究の応用
Tautomerism and Structural Analysis
Research on NH-pyrazoles, similar in structure to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, reveals significant insights into their tautomerism and crystal structures. Studies such as those by Cornago et al. (2009) have shown that compounds with a phenol residue, akin to the difluoromethoxy group in our compound of interest, can form complex hydrogen bond patterns, influencing their solid-state structures and tautomerism both in solution and in the solid state. This detailed structural analysis aids in understanding the molecular behavior of such compounds, which is crucial for their potential applications in various scientific fields (Cornago et al., 2009).
Crystal Structure Characterization
The work of Loh et al. (2013) on N-substituted pyrazolines, which are structurally related to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, provides valuable data on their crystal structures. Such research is essential for understanding the molecular conformation and the impact of different substituents on the pyrazole core. These insights are instrumental in the development of pyrazole-based compounds for various scientific applications, including material science and pharmaceuticals (Loh et al., 2013).
Chemical Reactivity and Synthesis
Research into the synthesis and reactivity of pyrazole derivatives, such as the work by Abularrage et al. (2020) on 4-fluoro-4-methyl-4H-pyrazoles, sheds light on the methodologies for introducing functional groups and modifying the pyrazole scaffold. Understanding the reactivity and stability of such compounds in biological conditions is crucial for their application in drug design and other areas of chemical research (Abularrage et al., 2020).
Computational Design and Activity Prediction
The computational design and activity prediction of pyrazole derivatives, as studied by Singh et al. (2009), are pivotal in the rational design of new compounds with desired biological or chemical properties. Such computational studies facilitate the prediction of molecular interactions, stability, and reactivity, which are essential for developing new materials, catalysts, or therapeutic agents (Singh et al., 2009).
Antimicrobial and Antioxidant Activities
Research into the biological activities of pyrazole derivatives, such as the study by Prathap et al. (2014) on (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives, highlights the potential of these compounds in therapeutic applications. The study of their antimicrobial and antioxidant properties is crucial for the development of new drugs and chemical agents with specific biological activities (Prathap et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not directly provided in the search results. However, the related compound “4-Chloro-3-(difluoromethoxy)phenylboronic acid” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation2.
将来の方向性
The future directions for research on this compound are not directly provided in the search results. However, given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals. Further research would be needed to explore its potential applications.
Please note that this analysis is based on the limited information available from the search results and may not fully capture all aspects of the compound. For a more comprehensive analysis, a thorough review of the scientific literature would be needed.
特性
IUPAC Name |
4-[4-chloro-3-(difluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O/c11-8-2-1-6(7-4-14-15-5-7)3-9(8)16-10(12)13/h1-5,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIWRBAYVRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



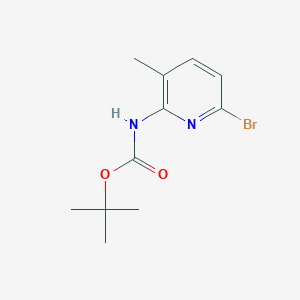
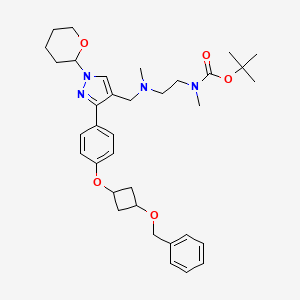
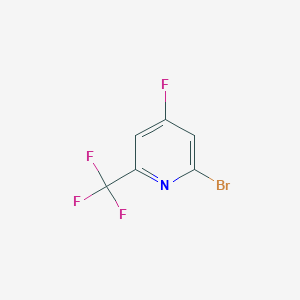
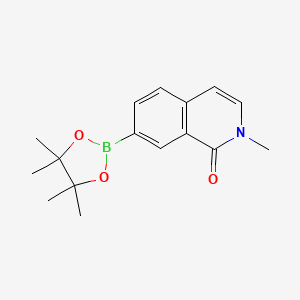
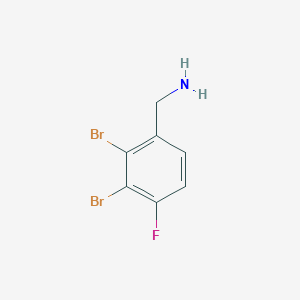
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
